3-Bromobenzyl-(2,4-difluorophenyl)ether
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Overview
Description
3-Bromobenzyl-(2,4-difluorophenyl)ether is a chemical compound characterized by its bromo-substituted benzyl group and difluorophenyl ether moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(2,4-difluorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,4-difluorophenol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and safety. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl-(2,4-difluorophenyl)ether can undergo various chemical reactions, including:
Oxidation: The bromo-substituted benzyl group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenyl-phenol derivative.
Substitution: The difluorophenyl ether moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and aprotic solvents like DMF are typically employed.
Major Products Formed:
Oxidation: 3-Bromobenzyl-(2,4-difluorophenyl)benzoic acid
Reduction: 3-Phenyl-2,4-difluorophenol
Substitution: Various substituted phenyl ethers depending on the nucleophile used
Scientific Research Applications
3-Bromobenzyl-(2,4-difluorophenyl)ether has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a fluorescent probe in biological imaging studies.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Bromobenzyl-(2,4-difluorophenyl)ether exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Bromobenzyl-(2,4-difluorophenyl)ether is unique due to its specific structural features. Similar compounds include:
3-Bromobenzyl-(2,6-difluorophenyl)ether
3-Bromobenzyl-(2,5-difluorophenyl)ether
3-Bromobenzyl-(2,3-difluorophenyl)ether
These compounds differ in the position of the fluorine atoms on the phenyl ring, which can influence their chemical reactivity and applications.
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Properties
IUPAC Name |
1-[(3-bromophenyl)methoxy]-2,4-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2O/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(15)7-12(13)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHJAUYMVVWLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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